molecular formula C11H15NO2S B13183967 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13183967
M. Wt: 225.31 g/mol
InChI Key: WATMSSAFICVESM-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a hydroxy-methylpiperidinyl group and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the piperidinyl group, making it less complex.

    4-(4-Hydroxy-3-methylpiperidin-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.

    4-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde: Features a furan ring instead of a thiophene ring.

Uniqueness

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring and the hydroxy-methylpiperidinyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-5-12(3-2-11(8)14)9-4-10(6-13)15-7-9/h4,6-8,11,14H,2-3,5H2,1H3

InChI Key

WATMSSAFICVESM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C2=CSC(=C2)C=O

Origin of Product

United States

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